molecular formula C19H13Cl2NO3 B246299 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate

Cat. No.: B246299
M. Wt: 374.2 g/mol
InChI Key: ZPZIJTJNFYTCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate is a complex organic compound that combines the structural elements of 3-methylbenzoic acid and 4-(3,5-dichloropyridin-2-yloxy)phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate typically involves the esterification of 3-methylbenzoic acid with 4-(3,5-dichloropyridin-2-yloxy)phenol. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzoic acid: An aromatic carboxylic acid with similar structural features.

    4-(3,5-Dichloropyridin-2-yloxy)phenol: A phenolic compound with similar functional groups.

Uniqueness

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 3-methylbenzoate is unique due to its combined structural elements, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H13Cl2NO3

Molecular Weight

374.2 g/mol

IUPAC Name

[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 3-methylbenzoate

InChI

InChI=1S/C19H13Cl2NO3/c1-12-3-2-4-13(9-12)19(23)25-16-7-5-15(6-8-16)24-18-17(21)10-14(20)11-22-18/h2-11H,1H3

InChI Key

ZPZIJTJNFYTCKI-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.